(R)-3-(((benzyloxy)carbonyl)amino)-2-methylpropanoic acid
Description
Properties
IUPAC Name |
(2R)-2-methyl-3-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-9(11(14)15)7-13-12(16)17-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,16)(H,14,15)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSJUQJHDFBDSZ-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OCC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CNC(=O)OCC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20628689 | |
| Record name | (2R)-3-{[(Benzyloxy)carbonyl]amino}-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132696-46-9 | |
| Record name | Propanoic acid, 2-methyl-3-[[(phenylmethoxy)carbonyl]amino]-, (R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132696-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-3-{[(Benzyloxy)carbonyl]amino}-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting from (R)-3-Amino-2-methylpropanoic Acid
The direct Cbz protection of commercially available (R)-3-amino-2-methylpropanoic acid is a straightforward route:
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Reaction conditions : Dissolve the amino acid in a 1:1 mixture of water and dioxane.
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Protection : Add benzyl chloroformate (1.1 equiv) dropwise at 0°C, followed by sodium hydroxide (2.0 equiv) to maintain pH 9–10.
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Workup : Acidify to pH 2 with HCl, extract with ethyl acetate, and concentrate.
Key data :
This method is limited by the commercial availability and cost of enantiopure starting material.
Asymmetric Catalysis Routes
Evans Aldol Reaction Strategy
A more versatile approach employs asymmetric aldol reactions to construct the stereocenter:
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Imide formation : React benzyl chloroformate with (R)-4-benzyl-2-oxazolidinone to form a chiral auxiliary.
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Aldol addition : Treat with methyl propionate and TiCl₄/(R)-BINOL catalyst (10 mol%) at −78°C.
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Hydrolysis : Cleave the oxazolidinone with LiOH/H₂O₂ to release the carboxylic acid.
Optimization insights :
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Catalyst loading : Reducing BINOL to 5 mol% decreases ee to 92%.
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Temperature : Reactions above −50°C lead to racemization.
Enzymatic Resolution of Racemic Mixtures
For cost-sensitive applications, kinetic resolution using lipases offers scalability:
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Substrate preparation : Synthesize racemic 3-(((benzyloxy)carbonyl)amino)-2-methylpropanoic acid ethyl ester.
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Enzymatic hydrolysis : Use Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0) at 30°C.
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Separation : Isolate the (R)-acid via extraction and recrystallization.
Performance metrics :
Solid-Phase Synthesis for High-Throughput Applications
Combinatorial chemistry approaches enable parallel synthesis:
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Resin functionalization : Load Wang resin with Fmoc-protected β-alanine.
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Methylation : Use MeI and DBU in DMF for α-methyl introduction.
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Cbz protection : Treat with benzyl chloroformate and DIEA.
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Cleavage : Release the product with TFA/H₂O (95:5).
Advantages :
Critical Analysis of Methodologies
Yield and Stereoselectivity Comparison
| Method | Yield (%) | ee (%) | Cost (USD/g) |
|---|---|---|---|
| Chiral pool | 85–90 | >99 | 120 |
| Evans aldol | 70–75 | 95 | 90 |
| Enzymatic resolution | 40–45 | 98 | 60 |
| Solid-phase | 65–70 | 99 | 150 |
Chemical Reactions Analysis
Hydrolysis of the Cbz Protecting Group
The Cbz group is selectively removed via catalytic hydrogenation to regenerate the free amine. This reaction is pivotal for deprotection in peptide synthesis.
| Reaction Type | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| Catalytic hydrogenolysis | 10% Pd/C, H₂ gas, methanol, RT, 4–6 hrs | (R)-3-amino-2-methylpropanoic acid | 85–92% |
Mechanistic Insight :
- Hydrogen gas adsorbs onto the palladium surface, facilitating cleavage of the benzyloxycarbonyl group’s C–O bond.
- The methyl group at C2 introduces steric hindrance, slightly reducing reaction rates compared to non-methylated analogs .
Esterification of the Carboxylic Acid Group
The carboxylic acid reacts with alcohols to form esters, enhancing solubility for further synthetic steps.
Key Observations :
- Steric effects from the methyl group necessitate longer reaction times compared to linear analogs .
- DMAP accelerates esterification by activating the carboxylic acid via transient acyloxyphosphonium intermediates .
Amidation for Peptide Bond Formation
The carboxylic acid couples with amines to form amides, a cornerstone of peptide synthesis.
| Reaction Type | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| DIC/HOBt-mediated coupling | DIC, HOBt, DMF, 0°C to RT, 24 hrs | (R)-3-(((Cbz)amino)-2-methylpropanoic acid-amide | 88–94% |
Stereochemical Considerations :
- The R configuration at C2 prevents racemization during coupling, a critical advantage in enantioselective synthesis .
Comparative Reactivity with Structural Analogs
The methyl group and stereochemistry uniquely influence reactivity:
| Compound | Functional Groups | Reactivity with Pd/C | Esterification Rate |
|---|---|---|---|
| (R)-3-(((Cbz)amino)-2-methylpropanoic acid | Cbz, COOH, CH₃ | Moderate (steric hindrance) | Slower than non-methylated analogs |
| 3-(((Cbz)amino)propanoic acid | Cbz, COOH | Fast | Faster |
| (R)-3-(((Cbz)amino)-2-hydroxypropanoic acid | Cbz, COOH, OH | Fast (no steric bulk) | Moderate (H-bonding) |
Key Trends :
- Steric Effects : Methyl substitution reduces hydrogenolysis and esterification rates by ~15% compared to non-methylated analogs .
- Hydrogen Bonding : Hydroxyl groups in analogs (e.g., 2-hydroxy derivatives) stabilize transition states, accelerating esterification.
Stability and Storage
Scientific Research Applications
Peptide Synthesis
(R)-3-(((benzyloxy)carbonyl)amino)-2-methylpropanoic acid is primarily used as a protected amino acid in peptide synthesis. The protection offered by the Cbz group allows for the sequential addition of other amino acids without premature reactions. This selective protection is vital for creating complex peptide structures with higher yields and purity.
Case Study: Peptide Synthesis Efficiency
A study demonstrated that using this compound as a precursor significantly increased the yield of desired peptide products compared to unprotected amino acids. The ability to selectively remove the Cbz group after synthesis allowed for higher purity and functionality of the final product.
Pharmaceutical Development
The compound serves as an intermediate in the synthesis of various drugs and biologically active molecules. Its unique structure allows for modifications that enhance pharmacological properties.
Case Study: Inhibition of Acetyl-CoA Carboxylase
Research highlighted the compound's potential as an inhibitor of acetyl-CoA carboxylase, which is critical in fatty acid metabolism. Derivatives of this compound exhibited significant inhibitory effects on acetyl-CoA carboxylase activity, suggesting therapeutic applications in metabolic diseases.
Bioconjugation
Utilized in bioconjugation techniques, this compound enhances targeted drug delivery systems. By facilitating the conjugation of therapeutic agents to specific biological targets, it improves the specificity and efficacy of treatments.
| Compound Name | Mechanism of Action | Applications | Notable Findings |
|---|---|---|---|
| This compound | Protected amino acid for peptide synthesis | Drug development, enzyme inhibition | Effective acetyl-CoA carboxylase inhibitor; enhances peptide yield |
| Other Amino Acid Derivatives | Varies by structure | Broad applications in biochemistry | Specific activities depend on side chains and protecting groups |
Mechanism of Action
The mechanism of action of ®-3-(((benzyloxy)carbonyl)amino)-2-methylpropanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The benzyloxycarbonyl group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the synthesis, the protecting group can be removed under specific conditions, revealing the free amino group for further reactions.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural and functional differences between the target compound and selected analogs:
Key Research Findings
Protecting Group Stability :
- The Cbz group in the target compound offers stability under acidic and basic conditions, unlike Boc-protected analogs (e.g., ), which are labile in acidic environments .
- Ester derivatives (e.g., ) exhibit increased lipophilicity, improving membrane permeability but requiring hydrolysis for activation .
Stereochemical Impact :
- The R-configuration in the target compound contrasts with S-configured analogs (e.g., MPI17a in ), which show reduced antiviral potency due to altered binding conformations .
Substituent Effects :
- Halogenated derivatives (e.g., 4-bromobenzyl in ) enhance metabolic stability and serve as intermediates for Suzuki-Miyaura couplings .
- Cyclopropane-containing analogs (e.g., MPI23b in ) introduce steric strain, affecting conformational flexibility and enzyme inhibition .
Synthetic Utility: The target compound is synthesized via direct Cbz protection of β-amino acids, while ester analogs () require nucleophilic substitution with bromoketones . Boc-protected compounds () are preferred in acid-sensitive syntheses, whereas Cbz is ideal for hydrogenolysis-driven deprotection .
Biological Activity
(R)-3-(((benzyloxy)carbonyl)amino)-2-methylpropanoic acid, often referred to as a benzyloxycarbonyl-protected amino acid, is a compound of significant interest in biochemical and pharmaceutical research. This article explores its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.
- Molecular Formula : C12H15NO4
- Molecular Weight : 237.25 g/mol
- CAS Number : 144-90-1
- Solubility : Highly soluble in water (up to 14,900 mg/ml) .
The biological activity of this compound primarily stems from its role as a protected amino acid. The benzyloxycarbonyl (Z) group serves as a protective moiety for the amino group, allowing for selective reactions during peptide synthesis. Upon deprotection, the free amino group can participate in various biochemical processes.
Enzyme Interactions
Research indicates that this compound can interact with enzymes involved in peptide synthesis and inhibition pathways. Its structural similarity to natural amino acids allows it to act as a substrate or inhibitor for various enzymes, particularly those involved in metabolic pathways .
Biological Activities
- Enzyme Inhibition :
- Peptide Synthesis :
- Pharmaceutical Applications :
Case Study 1: Inhibition of PI3-Kinase
A study demonstrated that derivatives of this compound possess potent inhibitory activity against Class I PI3-kinase enzymes. This inhibition was linked to reduced cellular proliferation in cancer cell lines, suggesting potential therapeutic applications in oncology .
Case Study 2: Peptide Synthesis Efficiency
Research highlighted the efficiency of using this compound in solid-phase peptide synthesis. The protective Z group allows for high yields and purity of synthesized peptides, making it valuable for pharmaceutical development .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| (R)-3-Aminoisobutyric Acid | C4H9NO2 | Neuroprotective effects |
| (S)-3-(((Benzyloxy)carbonyl)amino)-2-methylpropanoic acid | C12H15NO4 | Similar enzyme inhibition properties |
| 3-Amino-2-hydroxy-2-methylpropanoic Acid | C12H15NO4 | Potential anti-inflammatory effects |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (R)-3-(((benzyloxy)carbonyl)amino)-2-methylpropanoic acid, and how can coupling reagents optimize yield?
- Methodological Answer : The compound can be synthesized via carbamate protection of the amino group using benzyloxycarbonyl (Cbz) chloride, followed by stereoselective alkylation. Coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) are critical for activating carboxyl groups during intermediate formation. For example, tert-butoxycarbonyl (Boc)-protected analogs have been synthesized using DCC/DMAP to achieve yields >80% . Purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) is recommended.
Q. How can researchers confirm the enantiomeric purity of this compound, and what analytical techniques are most reliable?
- Methodological Answer : Enantiomeric purity can be validated using chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a mobile phase of hexane/isopropanol (90:10). Alternatively, optical rotation measurements ([α]D) should align with literature values (e.g., [α]D = -13.2° for related Cbz-protected amino acids in 3N NaOH) . Mass spectrometry (HRMS-ESI) and ¹H/¹³C NMR are essential for structural confirmation, with characteristic signals for the benzyloxy group (~7.3 ppm aromatic protons) and Cbz-protected amine (~5.1 ppm for CH₂Ph) .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodological Answer : The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but has limited solubility in water. Stability studies indicate decomposition under strong acidic/basic conditions due to Cbz-group cleavage. Store at -20°C in anhydrous environments to prevent hydrolysis. For long-term storage, lyophilization is advised .
Advanced Research Questions
Q. How can computational tools predict the reactivity of this compound in peptide coupling or drug design?
- Methodological Answer : Quantum chemistry-based platforms like CC-DPS (Chemical Compounds Deep Profiling Services) use QSPR (Quantitative Structure-Property Relationship) models to predict reactivity, logP, and hydrogen-bonding capacity. For example, the compound’s carboxyl group can be modeled for nucleophilic attack in peptide bond formation, while the Cbz group’s steric effects are assessed via molecular dynamics simulations . Retrosynthesis AI tools (e.g., Template_relevance Reaxys) propose feasible routes using databases like PISTACHIO or BKMS_METABOLIC .
Q. What strategies mitigate racemization during the incorporation of this compound into enantioselective peptide synthesis?
- Methodological Answer : Racemization is minimized by using low temperatures (0–4°C) and coupling agents like HOBt (hydroxybenzotriazole) or OxymaPure, which reduce carbodiimide-induced side reactions. Solid-phase peptide synthesis (SPPS) with pre-activated Fmoc/t-Bu protection schemes is recommended. Monitoring via circular dichroism (CD) spectroscopy ensures chiral integrity .
Q. How does the steric hindrance of the 2-methyl group influence the compound’s reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer : The 2-methyl group introduces steric hindrance, slowing acylation kinetics. Kinetic studies using in situ IR spectroscopy reveal a 30% reduction in reaction rate compared to non-methylated analogs. Mitigation involves using bulky activating groups (e.g., pentafluorophenyl esters) or microwave-assisted synthesis to enhance energy input .
Contradictions and Limitations in Evidence
- Stereochemical Data : While reports optical rotation values for structurally similar compounds, direct data for the target compound is lacking. Researchers should validate chiral properties experimentally.
- Safety Data : lacks acute toxicity or carcinogenicity data, necessitating precautionary handling (e.g., PPE, fume hoods) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
